N-(4-ethoxyphenyl)-2-methylpentanamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-methylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-6-11(3)14(16)15-12-7-9-13(10-8-12)17-5-2/h7-11H,4-6H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJHOYGOZYLKBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=C(C=C1)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-methylpentanamide typically involves the reaction of 4-ethoxyaniline with 2-methylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of N-(4-hydroxyphenyl)-2-methylpentanamide.
Reduction: Formation of N-(4-ethoxyphenyl)-2-methylpentanamine.
Substitution: Formation of N-(4-substituted phenyl)-2-methylpentanamide derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-methylpentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-methylpentanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
N-(4-Methoxyphenyl)Pentanamide
- Structure : Methoxy (-OCH₃) substituent at the para position.
- Activity : Demonstrates anthelmintic properties as a simplified derivative of albendazole, with excellent drug-likeness and adherence to pharmaceutical filters .
- Key Difference : Replacement of ethoxy with methoxy reduces steric bulk but retains similar electronic effects. This substitution may enhance metabolic stability compared to ethoxy derivatives.
N-(3,4-Dichlorophenyl)-2-Methylpentanamide (Karsil)
- Structure : 3,4-Dichloro substituents on the phenyl ring.
- Activity : Potent herbicide inhibiting photosynthesis in turnip chloroplasts. Exhibits exceptional activity against grasses and broad-leaved weeds .
- Stability : Dichloro substituents increase resistance to enzymatic hydrolysis compared to methyl or methoxy analogs .
N-(3-Chloro-4-Methylphenyl)-2-Methylpentanamide (Solan)
Variations in the Amide Chain
N-(4-Ethoxyphenyl)Acetamide
- Structure : Shorter acetamide chain (C2) instead of 2-methylpentanamide (C5).
- Implications : Reduced lipophilicity and steric hindrance, likely diminishing membrane permeability compared to the target compound .
N-(4-Ethoxyphenyl)-2-Hydroxypropanamide
- Structure : Hydroxyl group on the propanamide chain.
Pharmacological vs. Agrochemical Profiles
Physicochemical and Stability Comparisons
Enzymatic Hydrolysis Susceptibility
- Dichloro Substituents (Karsil) : High resistance to hydrolysis due to electron-withdrawing Cl groups stabilizing the amide bond .
- Methyl Substituents (Solan) : Reduced hydrolysis compared to unsubstituted analogs but more susceptible than dichloro derivatives .
- Ethoxy/Methoxy Groups : Expected intermediate stability; electron-donating substituents may slightly increase hydrolysis rates compared to chloro analogs.
Solubility and Lipophilicity
- Ethoxy vs. Methoxy : Ethoxy increases lipophilicity (logP ~2.5–3.0) compared to methoxy (logP ~2.0–2.5), enhancing membrane permeability but reducing aqueous solubility .
- Chain Length : The 2-methylpentanamide chain in the target compound likely improves lipid bilayer interaction compared to shorter chains (e.g., acetamide) .
Research Implications and Gaps
- Agrochemical Potential: Structural similarity to Karsil suggests possible herbicidal activity, but ethoxy substitution may reduce potency compared to dichloro groups .
- Pharmacological Potential: The methoxyphenyl analog’s anthelmintic success highlights the need to evaluate the ethoxy variant for similar bioactivity.
- Synthetic Feasibility : outlines synthetic routes for analogous amides, supporting scalable production of the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
